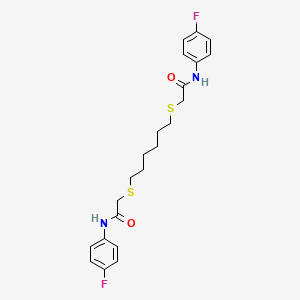
2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H26F2N2O2S2 and its molecular weight is 452.58. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Insights and Molecular Docking
A study on a similar compound, focusing on its quantum chemical properties and potential as an antiviral molecule against SARS-CoV-2, provides insights into its structure, vibrational assignments, and drug likeness. The research suggests its potential in antiviral applications, particularly through molecular docking that indicates significant binding energy with SARS-CoV-2 protease, hinting at its utility in COVID-19 treatment strategies (S. Mary et al., 2020).
Antiepileptic Drug Development
Another application is in the development of anti-epileptic drugs (AEDs). By optimizing the structure for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and exploring new scaffolds, certain derivatives have shown broad-spectrum anticonvulsant activity. This suggests their potential as clinical candidates for epilepsy treatment (Tomoyuki Tanaka et al., 2019).
Cytotoxic Activity in Cancer Treatment
The cytotoxic activity of sulfonamide derivatives, including structures related to the compound , has been assessed against various cancer cell lines. This research area explores the therapeutic potential of these compounds in oncology, focusing on their ability to inhibit cancer cell growth (M. Ghorab et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also explored the photovoltaic efficiency and ligand-protein interactions of certain bioactive analogs. This includes assessing their light harvesting efficiency for potential use in dye-sensitized solar cells (DSSCs) and examining their non-linear optical (NLO) activity, which could contribute to the development of new materials for electronic and photonic applications (Y. Mary et al., 2020).
Immunomodulatory Effects
Furthermore, the immunomodulatory effects of related synthetic compounds have been investigated, showing potential in modifying lymphoid cell reactivity affected by tumor growth. This suggests a role in cancer immunotherapy, enhancing the immune system's response to tumors and potentially improving the efficacy of cytotoxic chemotherapy (B. S. Wang et al., 2004).
Eigenschaften
IUPAC Name |
2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O2S2/c23-17-5-9-19(10-6-17)25-21(27)15-29-13-3-1-2-4-14-30-16-22(28)26-20-11-7-18(24)8-12-20/h5-12H,1-4,13-16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFWVQMNYQGFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

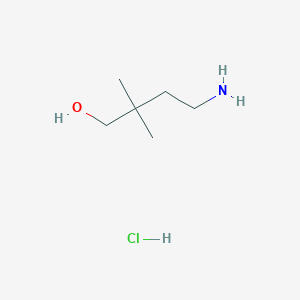
![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)
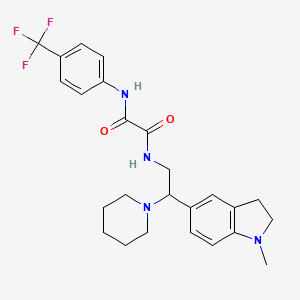
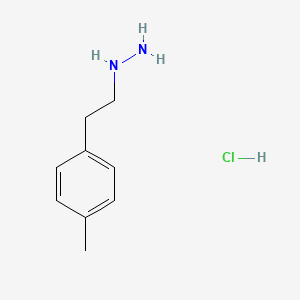

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)
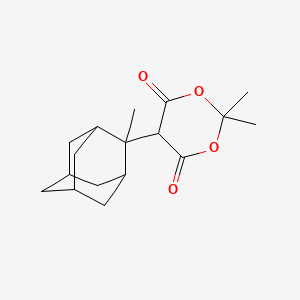

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)
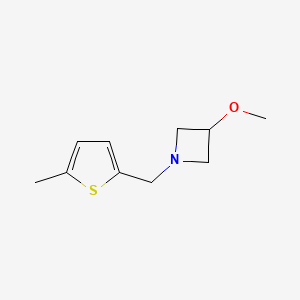
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
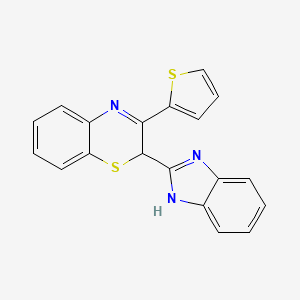
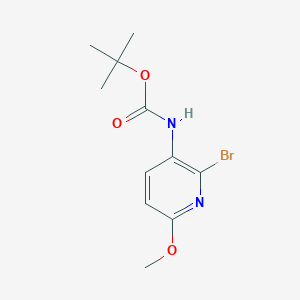
![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)